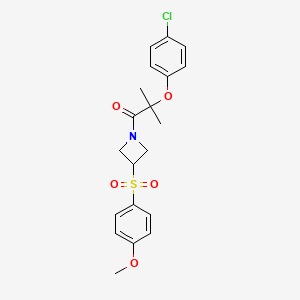

2-(4-Chlorophenoxy)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-methylpropan-1-one

Description

2-(4-Chlorophenoxy)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-methylpropan-1-one is an organic compound with notable structural complexity. It features several functional groups, including a chlorophenoxy group, a methoxyphenyl sulfonyl group, and an azetidinone ring, contributing to its versatile chemical properties.

Properties

IUPAC Name |

2-(4-chlorophenoxy)-1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-2-methylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClNO5S/c1-20(2,27-16-6-4-14(21)5-7-16)19(23)22-12-18(13-22)28(24,25)17-10-8-15(26-3)9-11-17/h4-11,18H,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSMKOMHIYZLBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)OC)OC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-methylpropan-1-one typically involves multi-step reactions starting from commercially available precursors. Key steps include:

Formation of the Chlorophenoxy Intermediate:

Reaction of 4-chlorophenol with appropriate halogenated compounds under basic conditions.

Reaction Conditions: Using potassium carbonate as a base in dimethylformamide at elevated temperatures.

Azetidinone Ring Construction:

Cyclization reactions to form the azetidinone core.

Reaction Conditions: Utilization of reagents like sodium hydride in tetrahydrofuran.

Integration of Methoxyphenyl Sulfonyl Group:

Sulfonylation reactions with 4-methoxybenzenesulfonyl chloride.

Reaction Conditions: Pyridine or triethylamine as bases at low temperatures to avoid side reactions.

Industrial Production Methods

On an industrial scale, these reactions are optimized for maximum yield and minimal by-products, often using flow chemistry techniques for better control over reaction parameters. Catalysts and solvents are chosen based on availability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation at the methoxy group.

Reduction: Potential reduction of the sulfonyl group to sulfides.

Substitution: Nucleophilic substitution reactions primarily on the chlorophenoxy ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate in acetone.

Reduction: Lithium aluminum hydride in ether.

Substitution: Nucleophiles like sodium ethoxide in ethanol.

Major Products

Oxidation: Formation of a phenolic derivative.

Reduction: Conversion to sulfide analogs.

Substitution: Introduction of various nucleophiles to the chlorophenoxy moiety.

Scientific Research Applications

2-(4-Chlorophenoxy)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-methylpropan-1-one finds utility across multiple disciplines:

Chemistry: As an intermediate for the synthesis of more complex molecules.

Biology: Potential inhibitor for enzyme assays due to its structural features.

Medicine: Investigated for antiviral and antimicrobial properties.

Industry: Used in the synthesis of materials with specific desired properties.

Mechanism of Action

The biological activity of 2-(4-Chlorophenoxy)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-methylpropan-1-one is largely influenced by its ability to interact with various molecular targets:

Molecular Targets: Enzymes and receptors with affinity for chlorophenoxy and azetidinone groups.

Pathways Involved: Inhibition of enzymatic pathways critical for microbial and viral replication.

Comparison with Similar Compounds

Comparing this compound with others helps highlight its unique features.

Similar Compounds

2-(4-Bromophenoxy)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-methylpropan-1-one

Features a bromine atom instead of chlorine.

Potentially different reactivity and biological activity.

2-(4-Chlorophenoxy)-1-(3-((4-hydroxyphenyl)sulfonyl)azetidin-1-yl)-2-methylpropan-1-one

Features a hydroxy group instead of a methoxy group.

Different solubility and interaction with molecular targets.

Biological Activity

The compound 2-(4-Chlorophenoxy)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-methylpropan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, including biological assays, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C19H22ClN2O5S

- Molecular Weight : 422.90 g/mol

Antimicrobial Activity

Research indicates that derivatives of azetidinones, which include compounds similar to the target compound, exhibit significant antimicrobial properties. A study highlighted that certain azetidinones demonstrated potent activity against various pathogens such as Staphylococcus aureus and Candida albicans . The structure of the compound suggests potential interactions with microbial enzymes or cell membranes, contributing to its efficacy.

Anticancer Potential

The compound's sulfonamide group is known for its role in anticancer activity. Sulfonamides have been implicated in the inhibition of tumor growth by interfering with metabolic pathways essential for cancer cell proliferation. For instance, compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells . The mechanism is often related to the induction of apoptosis and inhibition of cell cycle progression.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the phenyl rings and substituent groups significantly influence biological activity. For example:

- Chlorine Substitution : The presence of the 4-chlorophenoxy group enhances lipophilicity, potentially improving cellular uptake.

- Methoxy Group : The 4-methoxyphenyl group may contribute to increased selectivity towards cancer cells due to its electron-donating properties, which can stabilize reactive intermediates during metabolic processes.

Case Studies

- Antimicrobial Screening : A series of azetidinone derivatives were tested for their antimicrobial efficacy. The results indicated that compounds with similar structural features to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Bacillus anthracis and Staphylococcus aureus .

- Cytotoxicity Assays : In vitro studies demonstrated that compounds structurally related to the target molecule showed significant cytotoxicity against human cancer cell lines (e.g., MCF-7 and HCT116). IC50 values ranged from 10 µM to 30 µM, indicating a promising therapeutic window for further development .

Q & A

Q. What are the common synthetic routes for preparing this compound, and what are the critical reaction parameters?

The synthesis typically involves multi-step reactions, starting with functional group transformations such as sulfonylation of azetidine intermediates and Friedel-Crafts acylation for ketone formation. Key steps include:

- Sulfonylation of azetidine derivatives using 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Coupling of chlorophenoxy groups via nucleophilic substitution or Mitsunobu reactions, requiring anhydrous conditions and temperature control (0–5°C to room temperature) to minimize side reactions .

- Final purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound .

Q. How is the crystal structure of this compound determined, and which software tools are recommended for refinement?

Single-crystal X-ray diffraction is the gold standard. Data collection and refinement rely on:

- SHELX (SHELXL for refinement, SHELXS/SHELXD for structure solution) for small-molecule crystallography, particularly for handling high-resolution or twinned data .

- WinGX and ORTEP-3 for graphical representation and validation of molecular geometry .

- Critical parameters include R-factor optimization (<0.05) and electron density map analysis to resolve disorder in flexible groups like the azetidine ring .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

Use Design of Experiments (DoE) to systematically vary parameters:

- Variables : Temperature, solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., AlCl₃ for acylation), and reaction time .

- Response surface methodology (RSM) identifies optimal conditions. For example, in sulfonylation, higher yields (>75%) are achieved at 25°C with a 1.2:1 molar ratio of sulfonyl chloride to azetidine .

- In-line analytics (e.g., FTIR or HPLC) monitor reaction progress in real time, reducing purification bottlenecks .

Q. What analytical strategies resolve discrepancies between computational predictions and experimental data in structural analysis?

- Dual refinement : Compare results from SHELXL and MoPro to assess model bias, especially for sulfonyl and chlorophenoxy groups .

- DFT calculations (e.g., B3LYP/6-31G*) validate bond lengths/angles. Discrepancies >0.02 Å may indicate overfitting or thermal motion artifacts .

- Hirshfeld surface analysis evaluates intermolecular interactions (e.g., C–H···O bonds) to confirm packing models .

Q. What in silico methods predict the biological targets of this compound?

- Molecular docking (AutoDock Vina, Schrödinger Glide) screens against kinase or GPCR targets, leveraging the sulfonamide group’s affinity for ATP-binding pockets .

- Pharmacophore modeling identifies essential features: the azetidine ring (hydrogen bond acceptor), chlorophenoxy moiety (hydrophobic pocket filler), and ketone (electrostatic interaction site) .

- MD simulations (GROMACS) assess binding stability over 100 ns trajectories, with RMSD values <2 Å indicating robust target engagement .

Notes

- For biological studies, combine experimental assays (e.g., enzyme inhibition) with computational predictions to validate mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.